molecular formula C21H13ClO3 B389193 2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B389193
M. Wt: 348.8g/mol
InChI Key: AGTFRBZQJUXAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining a furyl group, an indene core, and a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the indene-1,3-dione core, followed by the introduction of the furyl and chlorinated phenyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process, ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including solvent choice and temperature, play a significant role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understanding its effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid, share structural similarities and may exhibit comparable biological activities.

    Furyl Compounds: Molecules containing a furyl group, like furfural, can be compared in terms of reactivity and applications.

    Chlorinated Phenyl Compounds: Chlorinated aromatic compounds, such as chlorobenzene, provide insights into the effects of chlorination on chemical properties.

Uniqueness

2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C21H13ClO3

Molecular Weight

348.8g/mol

IUPAC Name

2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C21H13ClO3/c1-12-14(7-4-8-18(12)22)19-10-9-13(25-19)11-17-20(23)15-5-2-3-6-16(15)21(17)24/h2-11H,1H3

InChI Key

AGTFRBZQJUXAKT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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